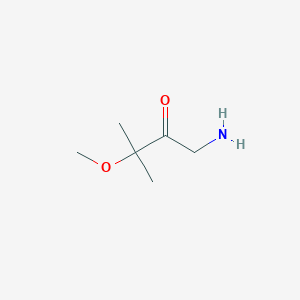
1-Amino-3-methoxy-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methoxy-3-methylbutan-2-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 3-methoxy-3-methylbutan-2-one. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
1-Amino-3-methoxy-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-amino-3-methoxy-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ketone groups can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparaison Avec Des Composés Similaires
3-Methoxy-3-methylbutan-2-one: Lacks the amino group, making it less reactive in certain biological contexts.
1-Amino-3-methylbutan-2-one: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Methoxy-3-methylbutan-1-ol: Contains a hydroxyl group instead of a ketone, altering its chemical properties.
Uniqueness: 1-Amino-3-methoxy-3-methylbutan-2-one is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
1-amino-3-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)5(8)4-7/h4,7H2,1-3H3 |
Clé InChI |
VKESTBQHKQSGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


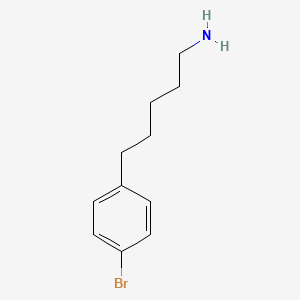

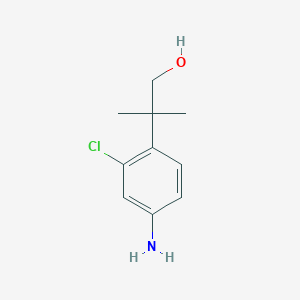
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
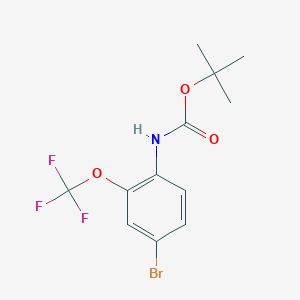
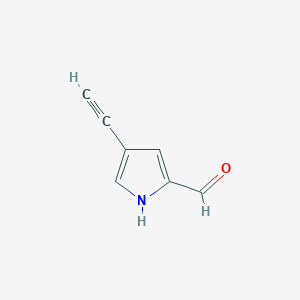
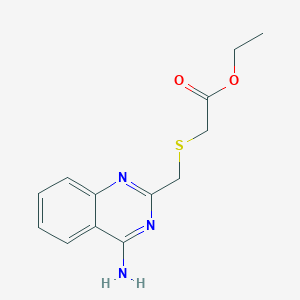
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
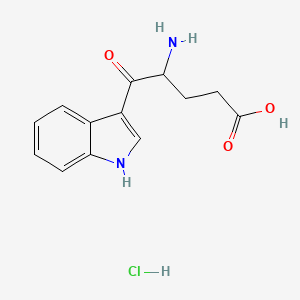
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)

